1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(5-pyridin-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-10-8-16-5-2-1-3-6-16)24-13-17-11-19(15-22-12-17)18-7-4-9-21-14-18/h1-7,9,11-12,14-15H,8,10,13H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINCPPVEDYZGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea typically involves the following steps:
Formation of Bipyridine Derivative: The bipyridine moiety can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, or Negishi coupling.
Attachment of Phenethylurea: The phenethylurea structure can be introduced through a reaction between phenethylamine and an isocyanate derivative.
Industrial Production Methods
Industrial production of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives of bipyridine.
Reduction: Reduced forms of the urea or bipyridine moieties.
Substitution: Substituted bipyridine or phenethylurea derivatives.
Scientific Research Applications
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea involves its interaction with specific molecular targets:
Molecular Targets: The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Pathways Involved: The compound can influence various biochemical pathways by binding to receptors or enzymes, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture.
3,4’-Bipyridine Derivatives: Such as inamrinone and milrinone, used in the treatment of congestive heart failure.
Uniqueness
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea stands out due to its unique combination of a bipyridine moiety and a phenethylurea structure, allowing it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .
Biological Activity
1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings, including case studies and data tables that summarize significant results.
Chemical Structure and Properties
The compound features a bipyridine moiety linked through a methylene bridge to a phenethylurea group. This unique structure is believed to facilitate interactions with various biological targets, enhancing its pharmacological potential.
The mechanism of action for this compound involves:
- Molecular Targets : The compound may interact with specific enzymes and receptors, modulating their activity. Notably, it may influence pathways related to cell growth and apoptosis.
- Signaling Pathways : It likely affects signaling pathways involved in metabolism and cell survival, contributing to its potential therapeutic effects .
Biological Activities
Research has indicated that compounds with similar structural motifs often exhibit significant biological effects. The following activities have been reported for this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Its structural features indicate potential effectiveness against various pathogens.
Data Table of Biological Activities
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, suggesting that the compound could serve as a lead for developing new antimicrobial agents.
Q & A
Q. What are the critical steps for synthesizing 1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea, and how can reaction conditions be optimized?
- Methodology : The synthesis involves three key stages:
- Alkylation of bipyridine : React 3,3'-bipyridine with an alkylating agent (e.g., methyl bromide) in a polar aprotic solvent (DMF) under basic conditions (K₂CO₃) at 80–100°C to form the 5-ylmethyl intermediate .
- Phenethylamine preparation : Derive phenethylamine via reductive amination or alkylation of benzyl precursors.
- Urea coupling : Use phosgene or triphosgene to couple the intermediates in anhydrous conditions with a base (triethylamine) .
Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–120°C range), and stoichiometry (1:1.2 molar ratio of amine to isocyanate) to improve yields above 70% .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Compare experimental ¹H/¹³C NMR peaks with computational predictions (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 4.2 ppm for methylene bridges) .
- Mass spectrometry : Validate molecular weight (368.4 g/mol) via ESI-MS or MALDI-TOF .
- IR spectroscopy : Identify urea C=O stretching (~1650–1700 cm⁻¹) and bipyridine C=N vibrations (~1600 cm⁻¹) .
Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?
- Challenges : Low aqueous solubility due to hydrophobic bipyridine and phenethyl groups.
- Solutions :
- Use polar aprotic solvents (DMSO, DMF) for in vitro studies .
- For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity .
- Experimentally determine solubility via phase-solubility titration or HPLC-UV quantification .
Advanced Research Questions
Q. How does the bipyridine moiety influence coordination chemistry applications?
- Mechanism : The bipyridine group acts as a bidentate ligand, coordinating with transition metals (e.g., Ru²⁺, Pd²⁺) via nitrogen lone pairs. This enables applications in:
- Catalysis : Study catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd complexes .
- Luminescent materials : Characterize metal-ligand charge transfer (MLCT) via UV-Vis and fluorescence spectroscopy .
- Experimental design : Synthesize metal complexes and analyze stability constants (log β) via potentiometric titration .
Q. What computational strategies predict biological interactions of this compound?
- Methods :
- Molecular docking : Simulate binding to targets (e.g., DNA topoisomerases) using AutoDock Vina. Validate with in vitro assays (IC₅₀ determination) .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
- Case study : Similar urea derivatives show DNA intercalation via π-π stacking (ΔG = −8.2 kcal/mol in docking studies) .
Q. How can researchers resolve contradictions in reported bioactivity data for urea derivatives?
- Approach :
- Meta-analysis : Compare IC₅₀ values across studies (e.g., cancer cell lines vs. bacterial targets) to identify structure-activity trends .
- Control experiments : Verify purity (>95% via HPLC) to exclude confounding effects from synthetic byproducts .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate accurate efficacy metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
